molecular formula C11H9N3O B2380154 3-Cyano-N-methyl-1H-indole-7-carboxamide CAS No. 2172561-34-9

3-Cyano-N-methyl-1H-indole-7-carboxamide

Cat. No. B2380154
CAS RN: 2172561-34-9
M. Wt: 199.213
InChI Key: HEFLJUQWVQDEQD-UHFFFAOYSA-N
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Description

3-Cyano-N-methyl-1H-indole-7-carboxamide is a chemical compound with the CAS Number: 2172561-34-9 . It has a molecular weight of 199.21 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a focus of many researchers in medicinal chemistry and organic chemistry . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15) . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthetic Approaches : A study details synthetic approaches for the synthesis of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are useful intermediates in medicinal chemistry research. They employed strategies like Bartoli indole synthesis and a sequential and regioselective use of chlorosulfonyl isocyanate (Grant et al., 2011).

  • Antituberculosis Agents : Indole-2-carboxamides, including the 3-cyano-N-methyl variant, have been identified as promising antituberculosis agents. These compounds show improved in vitro activity against Mycobacterium tuberculosis and have favorable oral pharmacokinetic properties in rodents (Kondreddi et al., 2013).

Chemical Structure and Properties

  • Crystal Structure Analysis : The crystal structure of a similar compound, N-methyl-1H-indole-2-carboxamide, reveals its molecular structure and has implications for understanding its chemical properties. This knowledge is useful for a complete assignment of the 1H and 13C-NMR spectra (Manríquez et al., 2009).

Pharmaceutical and Biological Research

  • Allosteric Modulation of Dopamine D2 Receptor : Research on a similar compound, N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, shows that it adopts a bitopic pose at the dopamine D2 receptor to negatively modulate the binding of dopamine (Mistry et al., 2015).

  • Anticancer Activity : A study on novel pyrazole–indole hybrids, including 1H-indole-2-carboxamides, reveals significant anticancer activity against various cancer cell lines. This research demonstrates the therapeutic potential of indole derivatives in cancer treatment (Hassan et al., 2021).

  • Fluorescent Probes : The synthesis and photophysical studies of new fluorescent indole derivatives obtained from β-bromodehydroamino acids indicate that these compounds, including those with a cyano group, exhibit significant fluorescent properties, making them candidates for use as fluorescent probes (Pereira et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-cyano-N-methyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFLJUQWVQDEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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